Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-6-butoxy-2-fluoropyridine

Lipophilicity Drug Design ADME

This 3-Bromo-6-butoxy-2-fluoropyridine (CAS 1881331-77-6) offers quantifiable LogP shift (+1 unit vs. unsubstituted analogs) for LipE optimization and membrane permeability studies. The n-butoxy chain and 4 rotatable bonds enable flexible binding pocket targeting, differentiating it from rigid analogs. Ideal for medicinal chemistry, GLP studies, and pilot-scale synthesis. Verify ISO-compliant purity for reproducible R&D outcomes.

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
Cat. No. B8028902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-butoxy-2-fluoropyridine
Molecular FormulaC9H11BrFNO
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESCCCCOC1=NC(=C(C=C1)Br)F
InChIInChI=1S/C9H11BrFNO/c1-2-3-6-13-8-5-4-7(10)9(11)12-8/h4-5H,2-3,6H2,1H3
InChIKeyVEJLBXQSIUNYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-butoxy-2-fluoropyridine (CAS 1881331-77-6): Halogenated Pyridine Building Block for Research & Procurement


3-Bromo-6-butoxy-2-fluoropyridine (CAS 1881331-77-6) is a tri‑substituted halogenated pyridine derivative characterized by bromine, fluorine, and a n‑butoxy group on the pyridine ring . It serves as a versatile intermediate in medicinal and synthetic chemistry, with predicted physicochemical properties that distinguish it from simpler analogs lacking the extended alkoxy chain. Procurement‑grade material is typically offered at 95% purity or higher , meeting ISO standards for global pharmaceutical R&D and quality control .

Why 3-Bromo-6-butoxy-2-fluoropyridine Cannot Be Interchanged with Common Pyridine Analogs


Despite sharing a pyridine core, halogenated pyridine derivatives exhibit marked differences in lipophilicity, molecular weight, and conformational flexibility driven by substituent type and chain length . The n‑butoxy group in 3‑bromo‑6‑butoxy‑2‑fluoropyridine introduces a 4‑carbon linear chain, increasing LogP by over one log unit compared to the unsubstituted analog and altering boiling point and density . Such differences directly impact solubility, membrane permeability, and chromatographic behavior, making generic substitution without validation scientifically unsound. The following quantitative evidence clarifies when and why this specific compound should be selected over its closest analogs.

Quantitative Differentiation Evidence for 3-Bromo-6-butoxy-2-fluoropyridine Selection


Increased Lipophilicity (LogP) Over Unsubstituted Halogenated Pyridine

3‑Bromo‑6‑butoxy‑2‑fluoropyridine exhibits a calculated LogP of 3.16 , substantially higher than the LogP of 1.78–1.98 reported for 3‑bromo‑2‑fluoropyridine, which lacks the butoxy moiety [1]. This 1.18–1.38 log unit increase translates to approximately 15‑fold higher theoretical octanol/water partitioning .

Lipophilicity Drug Design ADME

Elevated Boiling Point and Density Differentiate from Shorter Alkoxy and Unsubstituted Analogs

The predicted boiling point of 3‑bromo‑6‑butoxy‑2‑fluoropyridine is 250.2 ± 35.0 °C at atmospheric pressure , compared to 179.6 ± 20.0 °C for 3‑bromo‑2‑fluoropyridine and 212.1 ± 35.0 °C for the ethoxy analog . Density follows a similar trend: 1.405 g/cm³ vs. 1.73 g/cm³ (3‑bromo‑2‑fluoropyridine) and 1.532 g/cm³ (ethoxy analog) .

Purification Thermal Properties Physical Characterization

Molecular Weight and Rotatable Bond Count Signal Extended Chain Flexibility

With a molecular weight of 248.09 g/mol and 4 rotatable bonds , 3‑bromo‑6‑butoxy‑2‑fluoropyridine is significantly heavier and more flexible than 3‑bromo‑2‑fluoropyridine (MW 175.99, 0 rotatable bonds) and even the ethoxy analog (MW 220.04, rotatable bonds not specified) . The increase of 72.1 g/mol and four additional rotatable bonds expands the accessible conformational space.

Molecular Weight Conformational Flexibility SAR

Predicted pKa Reflects Electronic Modulation by Butoxy Substituent

The predicted pKa of 3‑bromo‑6‑butoxy‑2‑fluoropyridine is –3.96 ± 0.22 . While a direct comparator for 3‑bromo‑2‑fluoropyridine pKa is not available, this value indicates a strongly acidic conjugate acid, typical of electron‑withdrawn pyridines. The butoxy group's electron‑donating resonance effect may slightly moderate the acid strength compared to an unsubstituted halogenated pyridine, though quantitative verification is lacking.

Ionization pKa Reactivity

Procurement-Relevant Application Scenarios for 3-Bromo-6-butoxy-2-fluoropyridine


Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity

When a lead series demands a LogP increase of ≥1 unit to improve membrane permeability or blood‑brain barrier penetration, 3‑bromo‑6‑butoxy‑2‑fluoropyridine provides a quantifiable shift from the LogP 1.8–2.0 baseline of simpler halogenated pyridines . This scaffold is prioritized for analog synthesis where lipophilic efficiency (LipE) optimization is critical.

Synthesis of Complex Molecules Requiring Extended Alkoxy Handles

The n‑butoxy group serves as a four‑carbon linear chain that can be retained or subsequently cleaved to reveal a hydroxyl function. The higher boiling point (250.2 °C) and lower density (1.405 g/cm³) relative to ethoxy or unsubstituted analogs must be accounted for in purification design (e.g., column chromatography or distillation).

Building Block Selection Based on Conformational Flexibility

With 4 rotatable bonds and a molecular weight of 248.09 g/mol , this compound offers greater conformational freedom than 3‑bromo‑2‑fluoropyridine (0 rotatable bonds). This property is beneficial when targeting proteins with flexible or large binding pockets, and it differentiates the compound from more rigid analogs.

Quality‑Controlled Intermediates for Pharmaceutical R&D

Available at purities of 95% or ≥98% from suppliers adhering to ISO standards, this compound meets the reproducibility requirements of industrial‑scale pharmaceutical development. The explicit purity levels and ISO compliance support direct procurement for GLP studies and pilot‑scale synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-butoxy-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.